molecular formula C9H8N2O3S B1417564 Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate CAS No. 319442-19-8

Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

Cat. No. B1417564
M. Wt: 224.24 g/mol
InChI Key: MZMHHCYVZKHGQJ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 . The IUPAC name for this compound is ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O3S/c1-2-14-9(13)7-10-5-3-4-15-6(5)8(12)11-7/h3-4H,2H2,1H3,(H,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of thieno[3,4-d]pyrimidines, a process where ketone is eliminated to form ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).
  • It is also involved in the synthesis of 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives (Ahmed, 2003).
  • The compound has been used to synthesize new ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidines (Ahmed, 2003).

Chemical Reactions and Modifications

  • Studies have explored its reactions, such as its conversion with bromomalononitrile to form various carboxylates and its reaction with chloroacetyl chloride (Sherif et al., 1993).
  • The condensation of this compound with corresponding isothiocyanates has been investigated, leading to derivatives useful in pharmacological applications (Śladowska et al., 1990).

Pharmacological Applications

  • Its derivatives have shown moderate antimicrobial properties and high inhibitory activity against certain fungi (Vlasov et al., 2015).
  • Additionally, ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylates synthesized from this compound have been evaluated for their structural properties and potential applications (Ukrainets et al., 2007).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It provides information on the potential hazards of the compound and the appropriate safety precautions to take when handling it.

Future Directions

The compound belongs to the class of heterocyclic compounds, which are represented by a great number of medicines. Despite decades of search for bioactive agents among compounds with pyrimidine moiety, their potential is still not exhausted . Therefore, there is a need to develop new effective methods for their synthesis and to explore their biological properties.

properties

IUPAC Name

ethyl 4-oxo-3H-thieno[3,2-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-2-14-9(13)7-10-5-3-4-15-6(5)8(12)11-7/h3-4H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMHHCYVZKHGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=O)N1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627513
Record name Ethyl 4-oxo-1,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

CAS RN

319442-19-8
Record name Ethyl 3,4-dihydro-4-oxothieno[3,2-d]pyrimidine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=319442-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-1,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-aminothiophene-2-carboxamide (1.23 g, 8.65 mmol) and EtOH (25 mL) was treated with NaOEt (1.2 g, 17.3 mmol) and diethyloxalate (2.3 mL, 17.3 mmol), refluxed for 18 h, cooled, concentrated in vacuo, treated with water, acidified with HOAc and filtered to give the title compound (1.43 g, 74%) as a cream solid: IR νmax Nujol)/cm−1 3180, 3119, 3078, 3006, 2955, 2924, 2854, 1737, 1667, 1651, 1300 and 1176; NMR δH (400 MHz, DMSO) 1.37 (3H, t, J 7.0 Hz), 4.40 (2H, q, J 7.0 Hz), 7.58 (1H, d, J 5.0 Hz), 8.30 (1H, d, J 5.1 Hz), and 12.92 (1H, s).
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
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Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
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Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
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Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
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Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
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Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

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